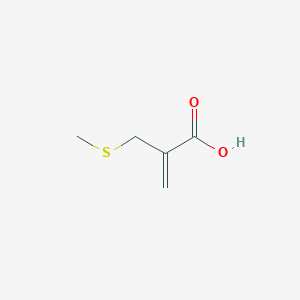

2-((Methylthio)methyl)acrylic acid

Description

2-((Methylthio)methyl)acrylic acid (proposed structure: CH₂=C(CO₂H)-CH₂-SCH₃) is an α,β-unsaturated carboxylic acid featuring a (methylthio)methyl substituent on the acrylic acid backbone. While direct data for this compound is unavailable in the provided evidence, its structural analogs suggest it combines the reactivity of acrylic acid derivatives with the unique electronic and steric effects of a sulfur-containing thioether group. This compound may find applications in polymer chemistry, pharmaceutical intermediates, or coordination chemistry due to its dual functional groups.

Properties

Molecular Formula |

C5H8O2S |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

2-(methylsulfanylmethyl)prop-2-enoic acid |

InChI |

InChI=1S/C5H8O2S/c1-4(3-8-2)5(6)7/h1,3H2,2H3,(H,6,7) |

InChI Key |

WYQMKWAHWMHFQY-UHFFFAOYSA-N |

Canonical SMILES |

CSCC(=C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((Methylthio)methyl)acrylic acid can be synthesized through several methods. One common approach involves the reaction of methylthiomethyl chloride with acrylic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloride is replaced by the acrylic acid moiety.

Another method involves the addition of methylthiol to propargyl alcohol, followed by oxidation to form the desired acrylic acid derivative. This method typically requires a catalyst such as palladium on carbon and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of 2-((Methylthio)methyl)acrylic acid often involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity. Common industrial practices include the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((Methylthio)methyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The acrylic acid moiety can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bases like sodium hydroxide, nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted acrylic acid derivatives.

Scientific Research Applications

2-((Methylthio)methyl)acrylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and copolymers with unique properties.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including adhesives, coatings, and resins.

Mechanism of Action

The mechanism by which 2-((Methylthio)methyl)acrylic acid exerts its effects depends on its chemical structure. The carboxylic acid group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and ionic interactions. The methylthio group can undergo oxidation and reduction reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Methacrylic Acid (MAA)

Structure : CH₂=C(CH₃)-CO₂H (α-methyl substituent)

Key Differences :

- MAA lacks the sulfur atom, leading to lower molecular weight (86.09 g/mol vs. ~148.18 g/mol for the target compound) and distinct electronic properties.

- The methyl group in MAA is electron-donating, enhancing polymerization rates compared to the methylthio group, which may introduce steric hindrance and alter radical stability .

Applications : Widely used in adhesives, coatings, and dental materials due to its rapid polymerization .

Methyl 2-(Methylthio)acetate

Structure : CH₃-S-CH₂-CO-OCH₃

Key Differences :

2-(Methylthio)ethyl Methacrylate

Structure : CH₂=C(CH₃)-CO-O-CH₂CH₂-SCH₃

Key Differences :

- The methacrylate ester group introduces higher hydrophobicity compared to the carboxylic acid group in the target compound.

- The methylthio group is positioned on the ester side chain, which may reduce its influence on polymerization kinetics compared to a direct substituent on the acrylic acid backbone . Applications: Potential use in sulfur-modified polymers for controlled release or corrosion inhibition .

2-(4-(Methylthio)phenyl)acetic Acid

Structure : CH₂-CO₂H attached to a 4-(methylthio)phenyl group

Key Differences :

Transition Metal Complexes with Methylthio Groups

Example : Schiff base complexes derived from methionine and glyoxal ().

Key Differences :

- The target compound’s simpler structure lacks the imine coordination sites, limiting direct metal-binding capability.

- Methylthio groups in coordination complexes enhance antioxidant activity (e.g., radical scavenging via sulfur’s lone pairs) .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The methylthio group’s electron-donating nature may lower the acidity of 2-((Methylthio)methyl)acrylic acid compared to MAA (pKa ~4.5 vs. ~4.2 for MAA) due to sulfur’s polarizability .

- Reactivity : Thioether groups can undergo oxidation to sulfoxides or sulfones, offering pathways for post-polymerization modifications .

- Safety Considerations : Analogous acrylic acids (e.g., MAA) require handling with protective gear due to skin/eye irritation risks; the methylthio group may introduce additional toxicity concerns requiring specialized protocols .

Biological Activity

2-((Methylthio)methyl)acrylic acid is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a methylthio group, may influence various biological processes, including its interaction with biomolecules and potential therapeutic applications. This article reviews the biological activity of 2-((Methylthio)methyl)acrylic acid, highlighting relevant research findings, case studies, and potential applications in medicine and biotechnology.

Molecular Formula: C5H8O2S

Molecular Weight: 132.18 g/mol

IUPAC Name: 2-((Methylthio)methyl)acrylic acid

CAS Number: 13522080

The biological activity of 2-((Methylthio)methyl)acrylic acid is primarily attributed to its ability to interact with cellular targets through various mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Modulation of Signaling Pathways: It can affect signaling pathways by interacting with proteins that regulate cell growth and apoptosis.

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of 2-((Methylthio)methyl)acrylic acid on various cancer cell lines. For instance, in vitro assays revealed that this compound inhibits the proliferation of MCF-7 breast cancer cells with an IC50 value comparable to other known anticancer agents.

Case Studies

-

Study on MCF-7 Cells:

- A study evaluated the effects of 2-((Methylthio)methyl)acrylic acid on MCF-7 cells, focusing on cell cycle arrest and apoptosis induction. Flow cytometry analysis indicated a significant increase in cells arrested at the G2/M phase, suggesting a mechanism involving disruption of microtubule dynamics similar to that seen with colchicine derivatives .

-

Antimicrobial Activity:

- Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of 2-((Methylthio)methyl)acrylic acid for potential therapeutic use. Preliminary data indicate low toxicity levels in mammalian cell lines, but further studies are necessary to establish a comprehensive safety profile.

Applications in Drug Development

The unique biological activities of 2-((Methylthio)methyl)acrylic acid position it as a promising candidate for drug development. Its antiproliferative effects make it a potential lead compound for designing novel anticancer therapies. Additionally, its antimicrobial properties could be harnessed to develop new treatments for bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.